molecular formula C19H19NO4 B5012447 Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate

Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate

Cat. No.: B5012447
M. Wt: 325.4 g/mol
InChI Key: LYZKDCURNVNBDU-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate is a complex organic compound that features a furan ring, a cyclohexenone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Cyclohexenone Formation: The cyclohexenone moiety is often prepared via aldol condensation followed by dehydration.

    Coupling Reaction: The furan and cyclohexenone intermediates are coupled using a suitable amine under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyclohexenone moiety can be reduced to cyclohexanol derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and cyclohexenone moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar ester functionality but lacks the furan and cyclohexenone moieties.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the benzoate ester and cyclohexenone moieties.

    Cyclohexenone derivatives: Share the cyclohexenone moiety but differ in other structural aspects.

Uniqueness

Ethyl 4-{[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}benzoate is unique due to its combination of a furan ring, cyclohexenone moiety, and benzoate ester. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-[[5-(furan-2-yl)-3-oxocyclohexen-1-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-23-19(22)13-5-7-15(8-6-13)20-16-10-14(11-17(21)12-16)18-4-3-9-24-18/h3-9,12,14,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZKDCURNVNBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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